M1 Receptor Positive Allosteric Modulation: Structural Basis for Differentiation from Other Tetrahydrocinnoline Derivatives
The compound is explicitly claimed within the Markush structure of heterocyclic fused cinnoline M1 PAMs (US 8,293,744) and is distinguished from earlier M1 PAMs by its combination of a tetrahydrocinnolinone core and a 4-morpholinobenzamide moiety. This structural combination is absent in prior quinoline-based M1 PAMs (e.g., BQCA) and in other cinnoline derivatives lacking the morpholinobenzamide group [1]. While direct quantitative M1 PAM EC50 data for this specific compound is not publicly disclosed, the patent establishes that compounds within this formula exhibit M1 PAM activity with EC50 values typically less than 1 µM in calcium mobilization assays using CHO cells expressing human M1 receptor [1].
| Evidence Dimension | M1 PAM functional activity (calcium mobilization) |
|---|---|
| Target Compound Data | Not publicly disclosed (patented compound, data held by assignee) |
| Comparator Or Baseline | BQCA (benzylquinolone carboxylic acid, a first-generation M1 PAM): EC50 ~ 0.1–1 µM in M1-expressing CHO cells (literature baseline); other cinnoline derivatives in the patent family show EC50 < 1 µM |
| Quantified Difference | Cannot be quantified due to lack of publicly available direct comparator data; structural differentiation is established via patent Markush claims. |
| Conditions | FLIPR calcium mobilization assay; CHO cells stably expressing human M1 receptor. |
Why This Matters
For procurement decisions targeting M1 PAM-based drug discovery programs, selecting a compound that falls within a patented M1 PAM chemical space with demonstrated class-level activity reduces the risk of investing in an inactive scaffold.
- [1] Kuduk, S.D.; Beshore, D.C. Heterocyclic fused cinnoline M1 receptor positive allosteric modulators. U.S. Patent 8,293,744, October 23, 2012. View Source
